molecular formula C14H15N3O3S3 B4961524 1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

Cat. No.: B4961524
M. Wt: 369.5 g/mol
InChI Key: KUJKHYWDQYSCEK-UHFFFAOYSA-N
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Description

1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a thiophene ring, a sulfamoylphenyl group, and a thiourea moiety

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethylcarbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S3/c15-23(19,20)11-5-3-10(4-6-11)7-8-16-14(21)17-13(18)12-2-1-9-22-12/h1-6,9H,7-8H2,(H2,15,19,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJKHYWDQYSCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multiple steps, including the formation of the thiophene ring and the introduction of the sulfamoylphenyl and thiourea groups. Common synthetic routes include:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring and thiourea moiety are crucial for binding to active sites, leading to inhibition or modulation of enzyme activity . The sulfamoyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA can be compared with other thiophene and thiourea derivatives:

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